molecular formula C8H5BrClF3O B1425625 5-Chloro-2-(trifluoromethoxy)benzyl bromide CAS No. 1092461-19-2

5-Chloro-2-(trifluoromethoxy)benzyl bromide

Cat. No.: B1425625
CAS No.: 1092461-19-2
M. Wt: 289.47 g/mol
InChI Key: NVZXASWBNNGRKE-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrClF3O. It is a derivative of benzyl bromide, where the benzene ring is substituted with a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 5-Chloro-2-(trifluoromethoxy)toluene. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide in an organic solvent like ether. The reaction mixture is stirred at low temperatures to ensure controlled bromination .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

5-Chloro-2-(trifluoromethoxy)benzyl bromide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(trifluoromethoxy)benzyl bromide is unique due to the presence of both chlorine and trifluoromethoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound highly reactive and suitable for specific synthetic applications .

Properties

IUPAC Name

2-(bromomethyl)-4-chloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZXASWBNNGRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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